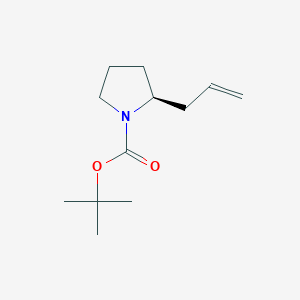![molecular formula C14H11N3O4 B3133855 Methyl 4-{[(3-cyano-5-methyl-4-isoxazolyl)carbonyl]amino}benzenecarboxylate CAS No. 400074-27-3](/img/structure/B3133855.png)
Methyl 4-{[(3-cyano-5-methyl-4-isoxazolyl)carbonyl]amino}benzenecarboxylate
説明
Methyl 4-{[(3-cyano-5-methyl-4-isoxazolyl)carbonyl]amino}benzenecarboxylate, also known as MCI-154, is a synthetic compound that has shown potential in various scientific research applications. It belongs to the class of isoxazole carboxamides and has a molecular weight of 338.34 g/mol.
科学的研究の応用
Chemistry and Synthesis of Heterocyclic Compounds
Heterocyclic compounds, such as those derived from pyrazoline and isoxazole, serve as privileged scaffolds in the synthesis of diverse heterocyclic molecules. These compounds are valuable for generating a wide array of heterocycles, including pyrazolo-imidazoles, thiazoles, spiropyridines, and others, due to their unique reactivity. The synthesis of these compounds often involves mild reaction conditions, highlighting their importance in the development of cynomethylene dyes and other versatile heterocyclic compounds (Gomaa & Ali, 2020).
Applications in Organic Synthesis and Material Science
The exploration of organic synthesis processes, such as the practical synthesis of metal passivators and light-sensitive materials, showcases the application potential of certain chemicals in creating environmentally benign and efficient methodologies. This includes the development of compounds like 5,5′-Methylene-bis(benzotriazole), which emphasizes the role of innovative chemical compounds in green chemistry and material science (Gu et al., 2009).
Role in Food Science and Technology
In food science, compounds like methylglyoxal are significant due to their dual nature of contributing to aroma and potential health risks, such as the formation of advanced glycation end products. The balance between beneficial and deleterious effects, alongside mitigation strategies involving amino acids and phenolic compounds, illustrates the complex role of certain chemicals in food processing and safety (Zheng et al., 2020).
Antimicrobial and Antioxidant Applications
Compounds with antimicrobial properties, such as p-Cymene, derived from natural sources, underscore the ongoing search for new antimicrobial agents. The investigation into the mechanisms of action and potential applications in human healthcare indicates the importance of chemical compounds in developing new treatment strategies (Marchese et al., 2017).
Biopolymer Research
In biopolymer research, the modification of xylan to produce ethers and esters with specific properties highlights the role of chemical synthesis in developing new materials with applications ranging from drug delivery to paper strength additives (Petzold-Welcke et al., 2014).
特性
IUPAC Name |
methyl 4-[(3-cyano-5-methyl-1,2-oxazole-4-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4/c1-8-12(11(7-15)17-21-8)13(18)16-10-5-3-9(4-6-10)14(19)20-2/h3-6H,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMTWDWNBOPZJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C#N)C(=O)NC2=CC=C(C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![2-[(methoxyimino)methyl]-N~1~,N~3~-di(3-pyridinyl)malonamide](/img/structure/B3133852.png)
![N-(6-methoxy-2,5-dioxo-5,6-dihydro-2H-pyrano[3,2-c]pyridin-3-yl)benzenecarboxamide](/img/structure/B3133859.png)
![Methyl 5-(3-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B3133861.png)
![8-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine](/img/structure/B3133867.png)